Structural and Physicochemical Profiling of 2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic Acid: A Technical Whitepaper
Structural and Physicochemical Profiling of 2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic Acid: A Technical Whitepaper
Executive Summary
In modern drug discovery and advanced materials synthesis, the incorporation of highly substituted, conformationally restricted aliphatic rings is a proven strategy to improve target binding affinity and metabolic stability. 2,2,3-Trimethyl-4-phenylcyclopentanecarboxylic acid (CAS: 288154-61-0) represents a premier example of such a scaffold[1]. As a Senior Application Scientist, I frequently encounter the need to rigorously validate the structural identity and physicochemical behavior of such complex building blocks[2]. This whitepaper provides an in-depth, self-validating technical guide to the exact molecular structure, physicochemical properties, and analytical workflows required to characterize this specific cyclopentane derivative.
Molecular Identity and Physicochemical Properties
Before deploying any compound into a synthetic pipeline or biological assay, establishing a precise physicochemical profile is non-negotiable. The high degree of alkyl substitution on this molecule significantly influences its lipophilicity and ionization behavior[3].
Below is the consolidated quantitative data for 2,2,3-trimethyl-4-phenylcyclopentanecarboxylic acid:
| Property | Value | Analytical Significance |
| Molecular Formula | C₁₅H₂₀O₂ | Determines baseline isotopic distribution. |
| Molecular Weight | 232.32 g/mol | Standard molar mass for stoichiometric calculations. |
| Monoisotopic Mass | 232.14633 Da | Critical target for High-Resolution Mass Spectrometry (HRMS)[3]. |
| Predicted XlogP | 3.6 | Indicates high lipophilicity, requiring high organic mobile phases in LC[3]. |
| SMILES String | CC1C(CC(C1(C)C)C(=O)O)C2=CC=CC=C2 | Encodes exact topological connectivity[3]. |
| InChIKey | YANDMRONFZDPSQ-UHFFFAOYSA-N | Universal identifier for database cross-referencing[3]. |
Exact Structural Elucidation & Stereochemical Considerations
Understanding the causality behind a molecule's behavior requires dissecting its exact structural topology. The SMILES string CC1C(CC(C1(C)C)C(=O)O)C2=CC=CC=C2 maps to a highly sterically congested 5-membered ring system[3].
Here is the precise atom-by-atom functional breakdown of the cyclopentane core:
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C1 Position (Carboxylic Acid): The attachment point of the -COOH moiety. This is the sole polar functional group on the molecule, serving as both a hydrogen bond donor and acceptor.
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C2 Position (Gem-Dimethyl Group): The presence of two methyl groups at the C2 position creates immense steric bulk immediately adjacent to the C1 carboxylic acid. Causality: This steric shielding restricts the rotational freedom of the -COOH group, locking it into specific conformations and potentially shielding it from rapid enzymatic glucuronidation in vivo.
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C3 Position (Methyl Group): A single methyl group introduces an additional stereocenter, further rigidifying the cyclopentane pucker.
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C4 Position (Phenyl Ring): The bulky, aromatic -C6H5 system provides a massive lipophilic surface area capable of driving π-π stacking or hydrophobic interactions within a target protein's binding pocket.
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C5 Position (Methylene Bridge): An unsubstituted -CH2- group that closes the ring back to C1, providing the necessary flexibility for the ring to adopt its lowest-energy envelope conformation.
Caption: Structural topology and functional impact of substituents on the cyclopentane core.
Analytical Workflows: Self-Validating Methodologies
To ensure scientific integrity, I have designed the following step-by-step methodologies. These protocols are self-validating systems; they rely on the intrinsic physicochemical properties of the molecule to confirm its identity.
Protocol A: High-Resolution LC-MS (ESI) Validation
Causality: Because the molecule possesses a carboxylic acid, it readily deprotonates. Therefore, Negative Electrospray Ionization (ESI-) is the most sensitive and logical choice for mass detection, yielding a robust [M-H]- adduct[3].
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Why Methanol? The high XlogP (3.6) dictates that a highly non-polar solvent is required to fully solvate the phenyl and trimethyl groups, while still supporting electrospray ionization.
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Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm).
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Gradient Elution: Run a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Crucial Step: Because of the high lipophilicity, initiate the gradient at 40% B and ramp slowly to 95% B over 5 minutes. A slow ramp prevents the compound from crashing out on the column and ensures a sharp peak shape.
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Mass Spectrometry Detection: Operate the HRMS in negative ion mode (ESI-).
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Self-Validation Check: The protocol is validated when a dominant peak is observed at m/z 231.13905 ([M-H]-). Secondary confirmation can be achieved in positive mode (ESI+) by detecting the [M+H]+ adduct at m/z 233.15361 and the sodium adduct [M+Na]+ at m/z 255.13555 [3].
Protocol B: Nuclear Magnetic Resonance (NMR) Structural Confirmation
Causality: Mass spectrometry confirms the formula, but NMR is strictly required to confirm the exact placement of the trimethyl and phenyl groups on the cyclopentane ring.
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Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl₃). Why CDCl₃? Unlike DMSO-d₆, CDCl₃ is non-competitive for hydrogen bonding. This ensures that the -COOH proton is not obscured by solvent exchange and will appear clearly as a broad singlet far downfield (>10.0 ppm).
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¹H-NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz or higher.
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Self-Validation Check:
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Look for a multiplet integrating to 5 protons between 7.1 - 7.4 ppm (confirming the C4 phenyl ring).
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Look for three distinct high-field singlets/doublets between 0.8 - 1.2 ppm integrating to 9 protons total (confirming the C2 gem-dimethyl and C3 methyl groups).
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Caption: Self-validating analytical workflow for structural and mass confirmation.
Pharmacological & Chemical Relevance
From a drug design perspective, 2,2,3-trimethyl-4-phenylcyclopentanecarboxylic acid is a highly valuable intermediate[2]. The combination of a predicted XlogP of 3.6[3] and the dense steric clustering of three methyl groups creates a "locked" conformational state. When this acid is coupled to an amine to form an amide therapeutic, the resulting molecule will suffer a very low entropic penalty upon binding to its target receptor. The phenyl ring acts as an excellent hydrophobic anchor, while the sterically shielded carbonyl prevents rapid nucleophilic attack or proteolytic cleavage, thereby increasing the half-life of the resulting active pharmaceutical ingredient (API).
References
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Title: 2,2,3-trimethyl-4-phenylcyclopentanecarboxylic acid (C15H20O2) - Structural Information Source: PubChemLite (Université du Luxembourg) URL: [Link]
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Title: Chemical Substance Information - 2,2,3-TRIMETHYL-4-PHENYLCYCLOPENTANECARBOXYLIC ACID Source: NextSDS Database URL: [Link]
